molecular formula C18H20N4O3 B2548087 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235118-34-9

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2548087
M. Wt: 340.383
InChI Key: HNJNEBVKMUZGIH-UHFFFAOYSA-N
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Description

The compound N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule that may be related to the field of medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with potential pharmacological activities. For instance, the first paper discusses a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides that show affinity for dopamine D(2) and serotonin 5-HT(3) receptors . The second paper explores the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance analgesic properties . These studies suggest that the compound may also have interesting binding properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For example, the synthesis of pyridine-3-carboxamides in the first paper was achieved by preparing the corresponding benzamide and then introducing various substituents to optimize receptor binding affinity . In the second paper, the synthesis involved the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate, followed by a reaction with benzylamines . These methods indicate that the synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide would likely require careful planning of the synthetic route, selection of appropriate starting materials, and precise control of reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds can greatly influence their pharmacological profile. The first paper mentions that the optical resolution of a racemic mixture resulted in enantiomers with significantly different receptor binding affinities, highlighting the importance of stereochemistry . Additionally, an X-ray crystallographic study revealed the existence of energetically stable conformers, which may contribute to the high affinity for the target receptors . These findings suggest that the molecular structure, including stereochemistry and conformation, of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide would be critical to its function and potential therapeutic effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds can provide insights into the reactivity of the compound . The papers describe reactions such as condensation, displacement of substituents, and the introduction of lipophilic groups to enhance receptor binding . These reactions are likely to be relevant for the synthesis and potential modification of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide to optimize its pharmacological properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can be inferred. The solubility, lipophilicity, and stability of the compound would be important for its bioavailability and pharmacokinetics. The papers suggest that the introduction of certain substituents can enhance lipophilicity and, consequently, receptor binding affinity . These properties would need to be carefully considered in the development of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

  • A study by Khatiwora et al. (2013) focused on synthesizing metal complexes of new benzamides, including derivatives related to N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. These compounds were characterized by analytical and spectral data, showing potential antibacterial activities against various bacterial strains, with copper complexes exhibiting better activities than the free ligands (Khatiwora et al., 2013).

Bioactivity Studies

  • The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016). These derivatives showed significant activity in cytotoxic and 5-lipoxygenase inhibition assays, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Anticancer and Antituberculosis Agents

  • Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as potential Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one showed promising activity in Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and antituberculosis activity, with no cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Analgesic Properties

  • Ukrainets et al. (2015) investigated the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules to enhance their analgesic properties. This modification led to increased biological activity, particularly in para-substituted derivatives, highlighting a potential new analgesic compound (Ukrainets et al., 2015).

Epilepsy Treatment

  • Amato et al. (2011) explored N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy. One compound showed significant activity in rodent models of epilepsy and pain, although it had unacceptable toxicities upon repeated dosing. This research contributes to the ongoing search for effective epilepsy treatments (Amato et al., 2011).

Future Directions

Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties. It could also be interesting to explore its potential uses in medicine or other fields .

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(14-2-3-15-16(10-14)25-12-24-15)21-11-13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJNEBVKMUZGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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